molecular formula C8H8ClN3O2 B12071740 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide

6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide

Cat. No.: B12071740
M. Wt: 213.62 g/mol
InChI Key: QPLVDCFGVNRTCQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide is a pyridazine derivative characterized by a chlorinated pyridazine core and an oxetane-3-yl carboxamide substituent. Its molecular formula is C₈H₈ClN₃O₂, with a molecular weight of 213.62 g/mol and a CAS number of 1519533-42-6 . The oxetane ring introduces a compact, polar three-membered cyclic ether, which may enhance solubility and metabolic stability compared to linear alkyl or aryl substituents.

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C8H8ClN3O2/c9-7-2-1-6(11-12-7)8(13)10-5-3-14-4-5/h1-2,5H,3-4H2,(H,10,13)

InChI Key

QPLVDCFGVNRTCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products would vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced derivatives of the pyridazine ring.

    Hydrolysis: 6-chloropyridazine-3-carboxylic acid and oxetan-3-amine.

Scientific Research Applications

6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide with structurally related pyridazine and pyridine derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-Chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide Oxetan-3-yl C₈H₈ClN₃O₂ 213.62 Chloropyridazine core; oxetane substituent
6-Chloro-N-(2-ethoxyethyl)pyridazine-3-carboxamide 2-Ethoxyethyl C₉H₁₂ClN₃O₂ 229.67 Ethoxyethyl chain; moderate lipophilicity
6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide Oxan-4-yl (tetrahydropyranyl) C₁₀H₁₂ClN₃O₂ 241.67 Six-membered oxane ring; higher lipophilicity
6-Chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide 2-Hydroxyethyl C₇H₈ClN₃O₂ 201.61 Hydroxyl group; enhanced hydrophilicity
N-(2-substituted ethyl)-6-phenylpyridazine-3-carboxamide (Derivative 32) 2-Substituted ethyl; phenyl Varies ~300–350 Suzuki-coupled phenyl group; dual cholinesterase inhibition
Key Observations:
  • Molecular Weight : Smaller substituents (e.g., hydroxyethyl) reduce molecular weight, which may enhance blood-brain barrier penetration .
Key Observations:
  • Cholinesterase Inhibition : Derivatives with phenyl or substituted ethyl groups (e.g., Derivative 32) show potent activity, suggesting that the oxetane substituent in the target compound could modulate selectivity or potency if tested .
  • Scaffold Flexibility: Replacement of pyridazine with phthalazinone or pyridine alters hydrogen-bonding patterns, affecting target interactions .

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